Sodium myristate

概述

描述

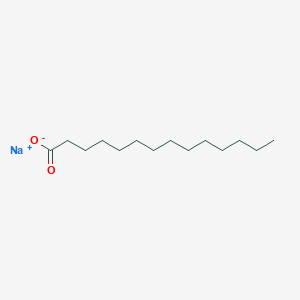

Sodium myristate, also known as myristic acid sodium salt or tetradecanoic acid sodium salt, is a sodium salt of myristic acid. It is a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COONa. This compound is commonly used in the production of soaps and cosmetics due to its surfactant properties. This compound is also utilized in various scientific research applications, particularly in biochemistry and biophysics .

准备方法

Synthetic Routes and Reaction Conditions: Sodium myristate can be synthesized through the neutralization of myristic acid with sodium hydroxide. The reaction typically involves dissolving myristic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is produced by saponification of fats and oils that contain myristic acid. The process involves heating the fats or oils with sodium hydroxide, leading to the formation of glycerol and this compound. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

化学反应分析

Types of Reactions: Sodium myristate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form myristic acid and other oxidation products.

Reduction: Reduction of this compound can yield myristyl alcohol.

Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with acids or other salts can facilitate substitution.

Major Products:

Oxidation: Myristic acid and other carboxylic acids.

Reduction: Myristyl alcohol.

Substitution: Various myristate salts depending on the substituting cation.

科学研究应用

Chemical Properties and Mechanism of Action

Sodium myristate is characterized by its surfactant properties, which allow it to lower surface tension in aqueous solutions. This property is particularly important in colloidal chemistry and the formulation of emulsions. The compound acts through a process known as myristoylation , where it covalently attaches to proteins at their N-terminal glycine residues, facilitating protein-membrane interactions essential for various biological functions .

Biological Applications

- Protein Myristoylation : this compound plays a crucial role in the myristoylation of proteins, which is vital for their localization and function within cellular membranes. This process has implications in signal transduction and membrane trafficking .

- Fungal Growth Enhancement : Research indicates that this compound can serve as a carbon and energy source for arbuscular mycorrhizal fungi, promoting their growth and spore formation. This application is significant in agricultural biotechnology .

Medical Applications

- Drug Delivery Systems : this compound is utilized in various drug delivery formulations due to its ability to enhance the solubility and bioavailability of hydrophobic compounds . Its surfactant properties help stabilize emulsions and improve the efficacy of pharmaceutical products.

- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial formulations .

Industrial Applications

- Surfactant in Detergents and Soaps : this compound is commonly used in the production of soaps and detergents due to its effective surfactant properties. It helps reduce surface tension, allowing for better cleaning performance .

- Cosmetic Formulations : In cosmetics, this compound serves as an emulsifier and stabilizer, improving the texture and consistency of creams and lotions.

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Biological | Protein myristoylation | Enhances protein-membrane interactions |

| Fungal growth enhancement | Serves as a carbon source for fungi | |

| Medical | Drug delivery systems | Improves solubility and bioavailability |

| Antimicrobial formulations | Exhibits antibacterial properties | |

| Industrial | Surfactant in soaps and detergents | Lowers surface tension for improved cleaning |

| Emulsifier in cosmetics | Stabilizes formulations |

Case Studies

-

Fungal Growth Enhancement :

A study investigated the effects of this compound on arbuscular mycorrhizal fungi (Rhizophagus irregularis). Results indicated that this compound significantly boosted fungal biomass production compared to control groups, demonstrating its potential as a growth enhancer in agricultural applications . -

Antimicrobial Efficacy :

Research on this compound's antimicrobial properties revealed that it effectively reduced bacterial counts in various formulations. This study highlights its potential use in developing new antimicrobial agents for medical applications . -

Surfactant Properties :

A comparative analysis of this compound with other surfactants showed that it effectively reduced surface tension in aqueous solutions, making it suitable for use in cleaning products and personal care items .

作用机制

Sodium myristate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, facilitating the solubilization and dispersion of hydrophobic molecules. In biological systems, this compound is involved in the myristoylation of proteins, where myristic acid is covalently attached to the N-terminal glycine of proteins. This modification enables proteins to bind to cell membranes and facilitates protein-protein interactions, affecting various cellular functions .

相似化合物的比较

Sodium myristate is similar to other fatty acid salts, such as sodium palmitate and sodium stearate. it is unique due to its specific chain length and properties:

Sodium Palmitate (CH₃(CH₂)₁₄COONa): Has a longer carbon chain, leading to different physical properties and applications.

Sodium Stearate (CH₃(CH₂)₁₆COONa): Even longer carbon chain, commonly used in soaps and cosmetics.

Sodium Laurate (CH₃(CH₂)₁₀COONa): Shorter carbon chain, used in similar applications but with different surfactant properties.

This compound’s specific chain length makes it particularly effective in certain applications, such as protein myristoylation, where the precise length of the fatty acid chain is crucial for proper protein function .

生物活性

Sodium myristate, a sodium salt of myristic acid, is an important compound in various biological applications, particularly in pharmaceuticals and cosmetics. Its biological activity encompasses antibacterial, antifungal, and metabolic effects, making it a subject of interest in both research and industry. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound has the chemical formula CHNaO and is classified as a fatty acid salt. It is typically derived from myristic acid, which is a saturated fatty acid found in various plant and animal fats. The compound exhibits surfactant properties due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances.

Antimicrobial Activity

Antibacterial Effects

This compound has demonstrated significant antibacterial properties against various bacterial strains. Research indicates that it exhibits medium antibacterial activity against gram-positive bacteria while showing weaker effects against gram-negative bacteria. For instance, studies have highlighted its effectiveness against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 2.45 to 628 µg/mL depending on the specific bacterial strain and experimental conditions .

Antifungal Effects

In addition to its antibacterial properties, this compound also shows antifungal activity. It has been reported to inhibit the growth of Candida albicans, a common fungal pathogen. This antifungal effect is particularly notable when this compound is used in combination with other compounds, enhancing its overall efficacy .

Metabolic Activity

This compound plays a crucial role in metabolic processes. It serves as a carbon source for various organisms, including arbuscular mycorrhizal (AM) fungi such as Rhizophagus irregularis. Research indicates that this compound can enhance the growth of AM fungi by promoting hyphal development and spore formation . The compound has been shown to activate metabolic pathways related to fatty acid oxidation and gluconeogenesis within these fungi.

Case Studies

- Cardiomyocyte Studies : A recent study investigated the effects of this compound on cardiomyocytes, revealing that it induces mitochondrial fragmentation and hypertrophy through the upregulation of mitochondrial proteins such as MUL1. This study highlights the potential implications of this compound in cardiac health and disease .

- Mycorrhizal Fungi Growth : Another study focused on the impact of this compound on AM fungi, demonstrating that it significantly boosts their asymbiotic growth by serving as an energy source. The results indicated substantial changes in fatty acid composition within fungal cells when exposed to this compound .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 2.45 - 628 | Antibacterial |

| Bacillus subtilis | 6.25 - 1600 | Antibacterial |

| Candida albicans | Not specified | Antifungal |

Table 2: Effects of this compound on Mycorrhizal Fungi Growth

| Fungal Species | Treatment Concentration (mM) | Observed Effect |

|---|---|---|

| Rhizophagus irregularis | 1 | Enhanced hyphal growth |

| Gigaspora margarita | 1 | Increased spore formation |

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis methods for sodium myristate, and how are reaction conditions optimized?

this compound synthesis typically involves saponification of myristic acid with sodium hydroxide. Key parameters include molar ratios of acid to base (e.g., 1:1 to 1:1.5), temperature (25–44°C), and reaction time (12–20 hours). Experimental designs often use factorial approaches to optimize yield, such as varying enzyme load (12–24%) or cross-linker concentrations (0.1–0.5%) in immobilized lipase systems . Characterization via FTIR, NMR, and mass spectrometry confirms structure, while HPLC or GC assesses purity .

Q. How is this compound’s purity validated in academic research?

Purity is validated using chromatographic techniques (HPLC, GC) to quantify residual fatty acids or unreacted precursors. For novel compounds, elemental analysis and melting point determination are required. Known compounds require literature cross-referencing, while new derivatives demand full spectral data (e.g., H/C NMR, HRMS) and reproducibility across batches .

Q. What are the primary applications of this compound in model biochemical systems?

this compound serves as a surfactant in lipid bilayer studies, emulsifier in liposome formulations (e.g., Zanthoxylum alkylamide delivery), and substrate for metabolic assays. Its critical micelle concentration (CMC) and aggregation behavior are pivotal in designing biocompatible drug carriers .

Advanced Research Questions

Q. How can response surface methodology (RSM) improve this compound-based formulation efficiency?

RSM optimizes multi-variable systems (e.g., phospholipid-cholesterol ratios, this compound concentration) by fitting quadratic models to experimental data. For example, central composite designs (CCD) evaluate interactions between variables like enzyme load (12–24%) and temperature (30–44°C). ANOVA identifies significant factors (e.g., p < 0.05), while 3D surface plots visualize optimal conditions for maximizing encapsulation efficiency (EE) in liposomes .

Q. How do researchers resolve contradictions in this compound’s aggregation behavior across studies?

Discrepancies in aggregation (e.g., micelle vs. vesicle formation) arise from variations in pH, ionic strength, or counterion type (e.g., DMHCl4 vs. sodium cholate). Systematic replication under controlled conditions (fixed temperature, buffer composition) and advanced techniques like dynamic light scattering (DLS) or cryo-EM clarify structural transitions. For instance, catanionic mixtures with DMHCl4 show temperature-dependent phase changes, requiring rigorous documentation of environmental parameters .

Q. What genetic insights explain this compound metabolism in model organisms, and how do these inform drug discovery?

In Saccharomyces cerevisiae, 212 strains with fatty acid-specific fitness defects (e.g., peroxisome biogenesis mutants) show impaired myristate metabolism. Targeted gene knockout studies reveal pathways like β-oxidation and acyl-CoA synthesis. These models help identify human orthologs for lipid-disorder therapeutics. Discrepancies between oleate and myristate screens (91% overlap) suggest shared metabolic requirements, guiding gene prioritization in functional studies .

Q. What methodologies assess this compound’s biocompatibility and antibacterial efficacy in vitro?

Biocompatibility is tested via cytotoxicity assays (MTT, LDH release) on mammalian cell lines, while antibacterial activity uses minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Confocal microscopy tracks membrane disruption (e.g., propidium iodide uptake). Contradictory results (e.g., surfactant toxicity vs. stability) are addressed by standardizing cell culture conditions and surfactant concentration ranges (0.1–2.0 mM) .

Q. Methodological Guidance for Data Analysis

- Handling Conflicting Data : Use meta-analysis frameworks to compare studies, noting variables like solvent polarity (e.g., ethanol vs. aqueous systems) or assay endpoints (cell viability vs. ROS generation).

- Statistical Validation : Apply Bonferroni corrections in multi-factor ANOVA to reduce Type I errors, especially in RSM-driven studies .

- Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental protocols, including raw data deposition in repositories like Zenodo .

属性

CAS 编号 |

822-12-8 |

|---|---|

分子式 |

C14H28NaO2 |

分子量 |

251.36 g/mol |

IUPAC 名称 |

sodium;tetradecanoate |

InChI |

InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16); |

InChI 键 |

ADAJHHAZQMCSRS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)[O-].[Na+] |

手性 SMILES |

CCCCCCCCCCCCCC(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCCC(=O)O.[Na] |

Key on ui other cas no. |

822-12-8 |

物理描述 |

Liquid |

同义词 |

Tetradecanoic acid. sodium salt |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。